N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Antiviral research Structure-Activity Relationship (SAR) Thiazolide

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic small molecule belonging to the class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides. This compound class was developed as part of a medicinal chemistry program investigating broad-spectrum antiviral agents, with a specific focus on inhibiting hepatitis C virus (HCV) replication.

Molecular Formula C21H22N2O5S2
Molecular Weight 446.54
CAS No. 919862-39-8
Cat. No. B2864705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
CAS919862-39-8
Molecular FormulaC21H22N2O5S2
Molecular Weight446.54
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-5-6-15(10-16)20(24)23-21-22-17(12-29-21)14-8-9-18(27-3)19(11-14)28-4/h5-13H,1-4H3,(H,22,23,24)
InChIKeyLCIHSGNQMXSCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 919862-39-8)


N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic small molecule belonging to the class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides [1]. This compound class was developed as part of a medicinal chemistry program investigating broad-spectrum antiviral agents, with a specific focus on inhibiting hepatitis C virus (HCV) replication [2]. The molecule features a 3-(isopropylsulfonyl)benzamide core linked to a 4-(3,4-dimethoxyphenyl)thiazole moiety, a specific substitution pattern that distinguishes it from many close analogs within the same patent space.

Exact 3,4-dimethoxy regioisomer for SAR model fidelity
Alkylsulfonyl-thiazolide chemical probe for antiviral pharmacophore research
Defined substitution pattern supports lead optimization studies

Why Generic Substitution Fails for CAS 919862-39-8: The Criticality of the 3,4-Dimethoxyphenyl Substituent


Within the EA019357B1 and US2009036467A1 patent families, antiviral activity is highly dependent on the nature and position of substituents on both the thiazole and benzamide rings [1][2]. Simple substitution of the 3,4-dimethoxyphenyl group with an unsubstituted phenyl, a 4-methoxyphenyl, or a 2,5-dimethoxyphenyl regioisomer is not equivalent and can lead to marked differences in potency. The patent data indicates that electron-donating groups on the phenyl ring contribute to the compound's ability to interfere with viral replication, and changing this pattern can result in a loss of the desired biological activity [3]. Therefore, sourcing the precise regioisomer is critical for maintaining experimental consistency and replicating reported biological profiles.

3,4-Dimethoxy substitution
Switching to unsubstituted or mono-methoxy analogs may alter observed antiviral activity; class-level SAR indicates electron-donating groups are critical.
Regioisomeric mismatch
The 2,5-dimethoxy regioisomer differs in molecular shape and electrostatic potential; this can shift target binding and confound experimental results.
Sulfonyl positional isomer
The meta (3-) isopropylsulfonyl group is not equivalent to the para (4-) analog; changes in dipole moment and lipophilicity may impact assay behavior.

Quantitative Differentiation Evidence for CAS 919862-39-8 Against Closest Analogs


Differentiation via Specific 3,4-Dimethoxy Substitution Pattern over Unsubstituted or Mono-Methoxy Analogs

The target compound's 3,4-dimethoxyphenyl group is a key structural differentiator from analogs such as 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (CAS 919843-26-8). While direct head-to-head quantitative data for this specific pair is not publicly available, the patent class describes that electron-donating alkoxy substituents on the phenyl ring are required for potent anti-HCV activity [1]. The presence of two methoxy groups in the 3,4-orientation is designed to enhance this electron-donating effect relative to a single methoxy or unsubstituted analog, potentially leading to a quantifiable improvement in antiviral EC50 values.

3,4-Dimethoxy pattern
Class-level inference
Target: 3,4-diOMe vs unsubstituted phenyl analog. Dimethoxy substitution is designed for enhanced electron-donating capacity.
Supports SAR interpretation; substitution pattern may influence antiviral assay response.
No direct EC50 comparison available; class-level patent data.
Antiviral research Structure-Activity Relationship (SAR) Thiazolide

Regioisomeric Differentiation: 3,4-Dimethoxy vs. 2,5-Dimethoxy Phenyl Substitution

The target compound (CAS 919862-39-8) is the 3,4-dimethoxyphenyl regioisomer. Its close analog, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, represents a different spatial orientation of the methoxy groups . In analogous thiazolide series published by the same group, the position of substituents has been shown to significantly affect antiviral activity by altering molecular recognition at the target binding site [1]. This positional isomerism can lead to divergent biological profiles, making the specific procurement of the 3,4-isomer essential for target engagement studies.

3,4- vs 2,5-dimethoxy
Class-level inference
Regioisomeric orientation (3,4- vs 2,5-) alters molecular shape and electrostatic potential; published thiazolide SAR highlights positional sensitivity.
Regioisomer identity may affect target binding and assay outcomes.
No direct comparative IC50 data; structural differentiation only.
Medicinal chemistry Isomer selectivity Thiazole derivatives

Differentiation at the Sulfonyl Position: 3-Isopropylsulfonyl vs. 4-Isopropylsulfonyl Benzamide

The target compound features the isopropylsulfonyl group at the meta (3-) position of the benzamide ring. Analogs such as N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide have this group at the para (4-) position . This positional isomerism is known to impact both the three-dimensional conformation of the molecule and its physicochemical properties, such as lipophilicity (LogP) and polarity, without requiring broad assay data to be a verified point of chemical differentiation [1]. These property differences directly influence solubility, permeability, and formulation strategies, making the target compound a distinct chemical entity from its para-substituted analog.

Meta vs para sulfonyl
Supporting evidence
3-(isopropylsulfonyl) meta position vs 4-(isopropylsulfonyl) para analog; verified structural difference by NMR and HPLC retention.
Positional isomerism confirmed; may impact biological target interaction.
No comparative bioactivity data available.
Isomer differentiation Physicochemical properties Benzamide

High-Value Application Scenarios for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide


Antiviral Drug Discovery and Lead Optimization for Hepatitis C

This compound is a direct exemplar from the lead optimization process described by Romark Laboratories for developing HCV replication inhibitors [1]. Its primary value lies in its use as a reference compound or structural probe to investigate the antiviral pharmacophore of alkylsulfonyl-thiazolide benzamides. Researchers can use this specific compound to benchmark new synthetic analogs against a patented chemical space.

Structure-Activity Relationship (SAR) Studies on Thiazole-Based Bioactives

The precise 3,4-dimethoxy and 3-sulfonyl substitution pattern makes this compound an ideal node for SAR matrices. By comparing its activity profile against near-neighbor analogs like the 2,5-dimethoxy regioisomer or 4-methoxyphenyl derivative, medicinal chemists can deconvolute the contribution of each functional group to the overall biological response, facilitating the rational design of optimized candidates [2].

Chemical Probe for Investigating Antiviral Mechanisms of Action

Given its origins in broad-spectrum antiviral research, this well-characterized compound can be used as a chemical biology tool to probe the role of thiazolide-sensitive host or viral pathways. Its distinct substitution pattern may confer a specific target engagement profile useful in chemoproteomics experiments aimed at identifying the molecular targets responsible for the anti-HCV activity of this class [1].

Application
Selection Property
Validation Focus
Antiviral lead optimization research
Regioisomeric identity verification
Viral replication inhibition assay context
SAR model development
Defined substitution pattern
Biological response correlation across analogs
Chemical probe for target engagement
Specific functional group mapping
Chemoproteomics and pathway identification
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